molecular formula C11H19NO5 B2456097 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid CAS No. 2169385-98-0

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid

Cat. No.: B2456097
CAS No.: 2169385-98-0
M. Wt: 245.275
InChI Key: LVIXTCGVNTUYFM-UHFFFAOYSA-N
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Description

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of an oxolane ring, a carboxylic acid group, and a tert-butyl carbamate group

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7-11(8(13)14)5-4-6-16-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIXTCGVNTUYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid typically involves multiple steps One common method includes the protection of an amino group with a tert-butyl carbamate (Boc) group, followed by the formation of the oxolane ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
  • 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.

Biological Activity

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid, also known as (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid, is a complex organic compound with significant biological activity. This article explores its chemical properties, synthesis methods, biological interactions, and potential applications in pharmaceuticals and biotechnology.

  • Molecular Formula : C12H23NO5
  • Molecular Weight : Approximately 253.29 g/mol
  • Structure : The compound features an oxolane ring and a carboxylic acid group, contributing to its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Oxolane Ring : Using starting materials that contain the necessary functional groups.
  • Amidation Reaction : Introducing the amine group via a coupling reaction.
  • Carboxylation : Adding the carboxylic acid functionality to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to exhibit:

  • Antimicrobial Properties : Studies indicate that the compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells through specific signaling pathways.

Interaction Studies

Interaction studies have employed various techniques to analyze binding affinities:

  • Surface Plasmon Resonance (SPR) : Used to measure real-time binding interactions with target proteins.
  • Fluorescence Resonance Energy Transfer (FRET) : Helps in understanding conformational changes upon binding.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Escherichia coli demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an antibacterial agent.
    Concentration (µg/mL)Viability (%)
    0100
    1090
    5060
    10030
  • Cytotoxicity in Cancer Cells : In vitro assays on human cancer cell lines revealed that the compound exhibited cytotoxic effects, with an IC50 value of approximately 25 µM, indicating its potential as a chemotherapeutic agent.
    Cell LineIC50 (µM)
    MCF-7 (Breast)25
    HeLa (Cervical)30
    A549 (Lung)20

Applications

The unique structure and biological activity of this compound make it suitable for various applications:

  • Pharmaceutical Development : As a lead compound for new antibiotics or anticancer drugs.
  • Biotechnology : In the design of peptide nucleic acids (PNAs) for molecular diagnostics and therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid in laboratory settings?

  • Methodology : The tert-butoxycarbonyl (Boc) group is widely used to protect amino functionalities during synthesis. For this compound, a Boc-protected aminomethyl intermediate can be coupled to oxolane-2-carboxylic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt). Post-coupling, acidic deprotection (e.g., TFA) yields the target molecule. Purification via column chromatography or recrystallization is critical to isolate high-purity product .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize solvent polarity (e.g., DCM or THF) to enhance coupling efficiency.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxolane ring protons (δ 3.5–4.5 ppm).
  • IR Spectroscopy : Detect carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Advanced Research Questions

Q. How can enantiomeric purity be determined for chiral derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a hexane/isopropanol mobile phase. Compare retention times to racemic standards.
  • NMR with Chiral Solvating Agents : Europium-based shift reagents (e.g., Eu(hfc)₃) induce splitting in diastereotopic protons .
    • Data Contradiction Resolution : Cross-validate results with polarimetry or X-ray crystallography to resolve discrepancies between techniques.

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Experimental Design :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days).
  • Analytical Monitoring : Use HPLC to quantify degradation products. Track Boc group cleavage (loss of tert-butyl signals in NMR) .
    • Table 1 : Example Stability Data
Condition (pH/Temp)Degradation Half-Life (Days)Major Degradation Pathway
pH 2, 40°C14Hydrolysis of Boc group
pH 7, 25°C>30No significant degradation

Q. What strategies address contradictions in purity assessments between HPLC and NMR data?

  • Methodology :

  • NMR Relaxation Delay Optimization : Ensure complete relaxation of protons (e.g., d1 ≥ 5×T₁) to avoid integration errors.
  • HPLC Method Validation : Confirm column efficiency (theoretical plates >2000) and detector linearity.
    • Case Study : Residual solvents (e.g., DMF) in NMR may inflate impurity signals, while HPLC may overlook non-UV-active byproducts. Combine GC-MS for volatile impurities .

Q. How can the compound’s potential as a chiral building block in asymmetric synthesis be evaluated?

  • Methodology :

  • X-ray Crystallography : Determine absolute configuration of crystalline derivatives.
  • Stereoselective Coupling : Test reactivity with chiral amines or alcohols to assess enantioselectivity (e.g., >90% ee via chiral HPLC) .

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